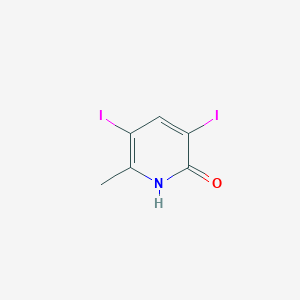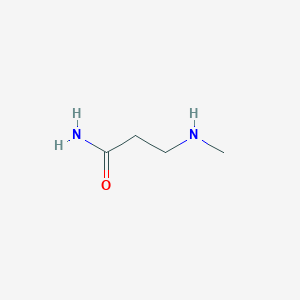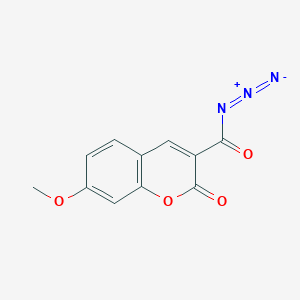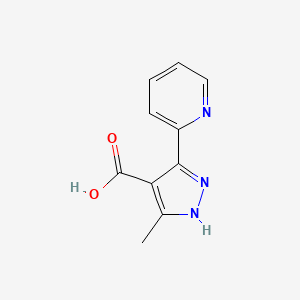
3-Methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, also known as MPYPC, is a pyrazole derivative that has been extensively studied for its potential applications in scientific research. MPYPC is a highly versatile compound that exhibits a wide range of biological activities, making it a valuable tool for researchers in various fields.
Aplicaciones Científicas De Investigación
Chelating Ligands and Coordination Chemistry
Pyridylpyrazoles are well-known chelating ligands in coordination chemistry. They can form stable complexes with transition metal ions, which find applications in catalysis, materials science, and bioinorganic chemistry .
Antioxidant Activity
The title compound has been tested for its DPPH radical scavenging activity . DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals are involved in aging processes, inflammation, and wound healing. The compound shows significant antioxidant activity, likely due to its ability to donate a hydrogen atom to the DPPH radical .
Biological Activity
Pyrazole derivatives, including pyridylpyrazoles, exhibit diverse biological activities. These include:
Synthetic Applications
Researchers have developed synthetic methods for pyridylpyrazoles. For instance, Chu and coworkers reported a one-pot cascade and metal-free reaction for the synthesis of trisubstituted pyrrolo[1,2-a]pyrazines using 1-phenyl-2-(1H-pyrrol-1-yl)ethanone as a starting material .
Organic Synthesis
The compound’s readily available starting materials and operationally simple synthesis process hold potential for applications in organic synthesis. It can serve as a precursor for other piperidine- and pyridine-containing heterocycles .
Propiedades
IUPAC Name |
5-methyl-3-pyridin-2-yl-1H-pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-6-8(10(14)15)9(13-12-6)7-4-2-3-5-11-7/h2-5H,1H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLCZZKISFFWNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-2-methylthieno[3,2-b]pyridine](/img/structure/B1358358.png)
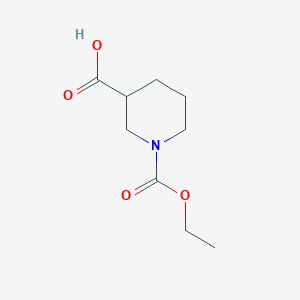
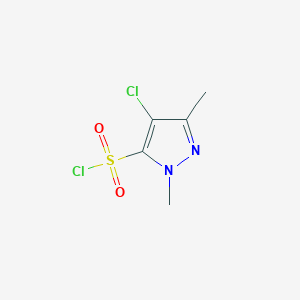

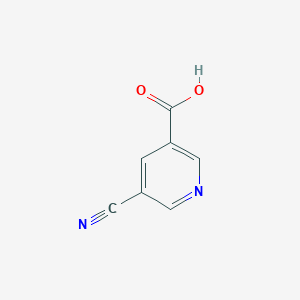

![5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1358373.png)

